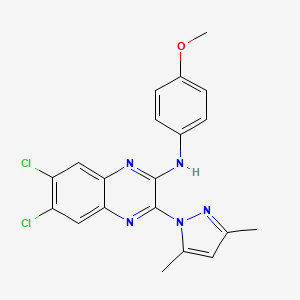![molecular formula C24H23N3O B4325292 4-benzyl-3,5,7-trimethyl-11-(5-methylfuran-2-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B4325292.png)
4-benzyl-3,5,7-trimethyl-11-(5-methylfuran-2-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Overview
Description
2-benzyl-1,3,4-trimethyl-8-(5-methyl-2-furyl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 2-benzyl-1,3,4-trimethyl-8-(5-methyl-2-furyl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine can be achieved through several synthetic routes. One common method involves the use of Debus-Radiszewski synthesis, which is a well-known method for the preparation of imidazole-containing compounds . This method typically involves the reaction of an aldehyde with an amine and a nitrile under acidic conditions. Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-benzyl-1,3,4-trimethyl-8-(5-methyl-2-furyl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-benzyl-1,3,4-trimethyl-8-(5-methyl-2-furyl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used as a probe to study the interactions between proteins and other biomoleculesIn industry, it may be used as a catalyst or as a component in the production of advanced materials .
Mechanism of Action
The mechanism of action of 2-benzyl-1,3,4-trimethyl-8-(5-methyl-2-furyl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-benzyl-1,3,4-trimethyl-8-(5-methyl-2-furyl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine can be compared with other similar compounds, such as 1-benzyl-3-(2,3-dihydroxypropoxy)indazole and 2-(1-methyl-1H-indazol-4-yl)propanoic acid These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture
Properties
IUPAC Name |
4-benzyl-3,5,7-trimethyl-11-(5-methylfuran-2-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-15-10-11-22(28-15)20-12-21-24-18(4)26(13-19-8-6-5-7-9-19)17(3)23(24)16(2)25-27(21)14-20/h5-12,14H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWDMFCNYSNEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CN3C(=C2)C4=C(N(C(=C4C(=N3)C)C)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-CHLORO-4-METHYLPHENYL)-N-[6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINE](/img/structure/B4325216.png)

![5-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOLE](/img/structure/B4325235.png)
![N-[4-(PENTYLOXY)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B4325237.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B4325241.png)
![N-(4-{1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)benzamide](/img/structure/B4325252.png)

![N-[2-chloro-5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B4325268.png)
![1,4,5,7-tetramethyl-6-phenyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B4325273.png)
![2-chloro-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B4325276.png)
![11-(3,4-dichlorophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B4325279.png)
![11-(2,5-dichlorophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B4325287.png)
![4-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B4325296.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4325306.png)
